2-Bromo-6-(dimethylamino)benzoic acid
Description
2-Bromo-6-(dimethylamino)benzoic acid (CAS: [1280786-55-1], as per and ) is a brominated aromatic carboxylic acid featuring a dimethylamino substituent at the 6-position and a bromine atom at the 2-position of the benzene ring. This compound is structurally distinct due to the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing bromine atom, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-6-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUXNQZZKBYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 2-Bromo-6-(dimethylamino)benzoic acid | Br (2), -N(CH₃)₂ (6), -COOH (1) | 274.11 | Not reported | [1280786-55-1] | Reference compound |
| m-(Dimethylamino)benzoic acid | -N(CH₃)₂ (3), -COOH (1) | 165.18 | 150–153 | [99-64-9] | Lacks Br; dimethylamino at meta |
| p-(Dimethylamino)benzoic acid | -N(CH₃)₂ (4), -COOH (1) | 165.18 | 238–242 | [619-84-1] | Lacks Br; dimethylamino at para |
| 2-Amino-5-bromo-3-methylbenzoic acid | Br (5), -NH₂ (2), -CH₃ (3) | 244.06 | Not reported | [20776-50-5] | Amino instead of dimethylamino; Br at 5 |
| 2-Bromo-6-iodo-benzoic acid | Br (2), I (6), -COOH (1) | 326.92 | Not reported | [1022128-96-6] | Iodo substituent instead of dimethylamino |
Key Observations:
Substituent Effects: The dimethylamino group in the target compound enhances electron density at the benzene ring compared to non-aminated analogues (e.g., 2-Bromo-6-iodo-benzoic acid), influencing nucleophilic aromatic substitution reactivity .
Physicochemical Properties: Melting points of dimethylamino-substituted benzoic acids vary significantly with substituent position: m-isomer (150–153°C) vs. p-isomer (238–242°C) . The bromo substituent in the target compound likely increases molecular weight and reduces melting point relative to these analogues.
Table 2: Reactivity in Cross-Coupling Reactions
Key Findings:
- The amino and bromo groups in 2-Amino-6-bromobenzoic acid facilitate cyclization and cross-coupling to yield bioactive quinazolinones . The dimethylamino group in the target compound may enhance electron donation, accelerating oxidative addition steps in Pd-catalyzed reactions compared to non-aminated analogues.
- Halogen substituents (Br vs. I) influence reactivity: Iodo derivatives typically exhibit faster coupling in Sonogashira reactions due to weaker C–I bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
